molecular formula C10H8F2O2S B8224587 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane

Cat. No.: B8224587
M. Wt: 230.23 g/mol
InChI Key: ZXHUKKDIEBKYLV-UHFFFAOYSA-N
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Description

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane (C₁₀H₉F₂O₂S) is a strained bicyclic compound featuring a sulfonyl group linked to a 3,5-difluorophenyl substituent. The bicyclo[1.1.0]butane core imposes significant ring strain, which enhances its reactivity, particularly in cycloaddition and conjugate addition reactions . Its synthesis involves the reaction of a bicyclo[1.1.0]butane epoxide with n-BuLi in THF, followed by purification via column chromatography .

Properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonylbicyclo[1.1.0]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2S/c11-7-1-8(12)3-9(2-7)15(13,14)10-4-6(10)5-10/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHUKKDIEBKYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stage 1: Sulfinate Salt Formation

The synthesis begins with 3,5-difluorobenzenesulfonyl chloride, which undergoes sulfinate salt formation via treatment with sodium sulfite (Na2SO3) and sodium bicarbonate (NaHCO3) in aqueous medium at 80°C for 12 hours. This step achieves quantitative conversion, yielding the sodium sulfinate intermediate.

Key Reaction Parameters

ParameterValue
Temperature80°C
Reaction Time12 hours
SolventH2O
Yield>95% (crude)

Stage 2: Epoxide Synthesis

The sulfinate salt undergoes nucleophilic substitution with 4-bromo-1-butene in dimethylformamide (DMF) at 60°C for 2 hours, followed by oxidation with Oxone® in acetone/water (3:1 v/v) to form the epoxide. This two-step sequence proceeds in 31% overall yield, with the oxidation step requiring careful pH control (pH 7–8) to minimize side reactions.

Stage 3: Bicyclobutane Assembly

The critical bicyclobutane ring closure is achieved through a tandem deprotonation-alkylation strategy:

  • α-Deprotonation : Treatment of the sulfone-epoxide with n-butyllithium (n-BuLi) at −78°C generates a stabilized carbanion.

  • Mesylation : The intermediate alcohol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane.

  • Ring Closure : A second equivalent of n-BuLi in tetrahydrofuran (THF) at 0°C induces cyclization, yielding DFP-SO2-BCB in 68% isolated yield after silica gel chromatography.

Characterization Data

  • Melting Point : 60–62°C

  • Spectroscopy : ¹⁹F NMR (CDCl₃): δ −110.2 (d, J = 8.1 Hz), −113.5 (d, J = 8.1 Hz)

  • X-ray Crystallography : Confirms the bicyclo[1.1.0]butane scaffold with a central bond length of 1.54 Å.

Alternative Two-Step Synthesis via Iodo-Bicyclo[1.1.1]pentanes

Recent advances have introduced a streamlined two-step approach starting from bicyclo[1.1.1]pentane (BCP) derivatives. This method leverages photochemical decarboxylative iodination followed by nucleophilic substitution, offering improved atom economy.

Photo-Hunsdiecker Reaction

Irradiation of 1-(carboxy)-3-substituted-BCPs with iodine (I₂) under compact fluorescent lamp (CFL) light generates 1-iodo-BCP intermediates in 45–72% yield. This metal-free process occurs at ambient temperature in acetonitrile, avoiding sensitive organometallic reagents.

Nucleophilic Substitution

The iodo-BCP undergoes thermal substitution with primary/secondary amines or thiols in sulfolane at 80–140°C. Microwave-assisted heating (130°C, 45 minutes) accelerates the reaction, producing DFP-SO2-BCB in 63% yield.

Comparative Reaction Conditions

ParameterThermal (Conventional)Microwave-Assisted
Temperature80°C130°C
Time72 hours45 minutes
SolventSulfolaneSulfolane
Yield58%63%

Mechanistic Analysis of Key Steps

n-BuLi-Mediated Cyclization

The traditional method’s ring-closure step proceeds via a radical-anion mechanism. Deprotonation of the mesylate generates a sulfonyl-stabilized carbanion, which undergoes intramolecular attack on the adjacent cyclopropane carbon. Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol, consistent with the observed rapid cyclization at 0°C.

BCP-to-BCB Skeletal Editing

The alternative route involves a novel [1.1.1]→[1.1.0] skeletal rearrangement. Iodo-BCP undergoes heterolytic C–I bond cleavage under thermal conditions, forming a bicyclo[1.1.0]butyl carbocation intermediate. Trapping by the sulfonyl group’s lone pairs facilitates stereoselective product formation.

Comparative Evaluation of Synthetic Routes

ParameterSix-Step MethodTwo-Step Method
Total Steps62
Overall Yield12–15%28–35%
Purification ComplexityHigh (3 chromatographies)Moderate (1 chromatography)
ScalabilityGram-scale demonstratedMilligram to gram-scale
Functional Group ToleranceLimited to non-acidic protonsBroad (amines, thiols)

Industrial-Scale Considerations

Solvent and Reagent Optimization

Recent efforts have focused on replacing DMF with cyclopentyl methyl ether (CPME) in Stage 2, reducing environmental impact while maintaining 89% yield. For the two-step method, substituting sulfolane with dimethyl sulfoxide (DMSO) enables comparable yields at lower temperatures (100°C).

Continuous Flow Adaptations

Pilot-scale studies demonstrate the photo-Hunsdiecker step’s compatibility with continuous flow reactors, achieving 92% conversion at residence times of 15 minutes . This advancement addresses safety concerns associated with batch photochemistry.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C10_{10}H8_{8}F2_{2}O2_{2}S
  • Molecular Weight : 230.23 g/mol
  • CAS Number : 1862202-13-8
  • Physical State : White solid, stable under ambient conditions

Synthesis and Reactivity

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is synthesized through a multi-step process that allows for high yields and purity. The compound exhibits high chemoselectivity for thiols and amines, making it particularly useful for late-stage functionalization in pharmaceutical development .

Cyclobutylation Reagent

This compound acts as a "spring-loaded" electrophile, facilitating the installation of bicyclobutane groups onto primary and secondary amines. This reaction is crucial for creating complex structures in drug development and materials science .

Late-Stage Functionalization

The ability to remove the sulfone group allows chemists to reveal the parent bicyclobutane or utilize it as a handle for further modifications such as:

  • Deuterium labeling
  • Allylation
  • Fluorination
  • Olefination via Julia reactions .

Case Study 1: Strain-Release Amination

Research conducted by Gianatassio et al. demonstrated the utility of this compound in strain-release amination reactions, showcasing its effectiveness in synthesizing complex amine derivatives from strained bicyclobutane frameworks . The study highlighted the versatility of this reagent in generating diverse molecular architectures.

Case Study 2: Photoredox Catalysis

Recent studies have explored the application of bicyclo[1.1.0]butyl radical cations generated from this compound in photoredox catalysis. These radical cations can undergo regio- and diastereoselective [2π + 2σ] cycloaddition reactions with various alkenes, including nonactivated ones, expanding the scope of accessible products in synthetic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionReference
CyclobutylationInstallation of bicyclobutane onto amines and thiols
Late-stage FunctionalizationRemoval of sulfone for further diversification (e.g., deuterium labeling, allylation)
Strain-release AminationSynthesis of complex amine derivatives from strained bicyclobutane frameworks
Photoredox CatalysisGeneration of radical cations for regioselective cycloaddition reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Bicyclo[1.1.0]butane Derivatives with Aromatic Substituents

Substituents on bicyclo[1.1.0]butane significantly alter electronic and structural properties. For example:

  • 1-Phenylbicyclo[1.1.0]butane : The phenyl group lowers the LUMO energy and increases the central bond length to 1.51 Å (vs. ~1.47 Å in the parent compound), enhancing reactivity toward electrophiles and radicals .
  • 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane : The electron-withdrawing sulfonyl group further polarizes the bicyclic core, likely lowering the LUMO more than phenyl substituents. This increases susceptibility to nucleophilic attack, as seen in its use for bioconjugation under basic conditions .
Property 1-Phenylbicyclo[1.1.0]butane This compound
Core Bond Length (Å) 1.51 Not reported (inferred longer due to sulfonyl strain)
HOMO-LUMO Gap Reduced vs. parent Likely further reduced
Reactivity Radical/electrophilic pathways Nucleophilic/conjugate addition
Applications Model for pericyclic reactions Radiopharmaceuticals, bioconjugation

Bicyclo[2.2.1]heptene Derivatives with 3,5-Difluorophenyl Groups

The urea derivative 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(3,5-difluorophenyl)urea shares the 3,5-difluorophenyl substituent but features a less-strained bicyclo[2.2.1]heptene core . Key differences include:

  • Ring Strain : Bicyclo[1.1.0]butane has higher strain (~70 kcal/mol) than bicyclo[2.2.1]heptene (~30 kcal/mol), leading to greater reactivity in strained systems.
  • Functional Groups : The sulfonyl group in the target compound enables distinct reactivity (e.g., sulfonamide formation) compared to urea’s hydrogen-bonding capacity.
  • Synthesis: The bicyclo[1.1.0]butane derivatives require specialized methods (e.g., zinc carbenoids or lithium anion intermediates ), whereas bicyclo[2.2.1]heptene derivatives are synthesized via isocyanate-amine coupling .

Iodine-Labeled Analogs for Radiopharmaceuticals

The iodine-125/131-labeled analog 1-((4-[¹²⁵I]iodophenyl)sulfonyl)bicyclo[1.1.0]butane (S1) shares the sulfonyl-bicyclo[1.1.0]butane core but replaces 3,5-difluorophenyl with a radioiodinated phenyl group . This modification highlights the versatility of the sulfonyl linkage for isotopic labeling, enabling applications in positron emission tomography (PET) and targeted alpha therapy. The 3,5-difluoro variant may offer improved metabolic stability compared to iodinated analogs due to fluorine’s electronegativity and small size.

Biological Activity

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane (CAS 1862202-13-8) is a bicyclic compound that has garnered attention for its unique structural properties and versatility in organic synthesis. This compound is particularly noted for its application in the field of medicinal chemistry and its potential biological activities, largely attributed to its ability to act as a strain-release reagent.

The molecular formula of this compound is C10H8F2O2SC_{10}H_{8}F_{2}O_{2}S with a molecular weight of 230.23 g/mol. It appears as a white solid and is stable under ambient conditions, although it is recommended for long-term storage at low temperatures (2-8°C) .

The biological activity of this compound is primarily linked to its ability to undergo strain-release reactions, which facilitate the formation of new chemical bonds in the presence of nucleophiles or radical species. This characteristic makes it a valuable intermediate in the synthesis of various biologically active molecules .

Applications in Medicinal Chemistry

This compound has been utilized in the late-stage functionalization of pharmaceuticals, allowing for the introduction of diverse substituents onto drug candidates. Its high chemoselectivity for thiols over other functional groups enables targeted modifications that can enhance the efficacy and selectivity of therapeutic agents .

Synthesis and Functionalization

A study by Gianatassio et al. (2016) demonstrated the use of this compound in strain-release amination reactions, showcasing its ability to install bicyclobutane moieties onto amines and thiols effectively . The versatility of this reagent allows for further diversification through various reactions such as deuterium labeling and olefination via Julia reactions.

Strain-Release Reactions

Research indicates that sulfonyl-substituted bicyclo[1.1.0]butanes can be employed in cycloalkylation processes, where they react with nucleophiles to form larger cyclic structures . This has implications for synthesizing complex natural products and bioactive compounds.

Data Tables

PropertyValue
Molecular FormulaC10H8F2O2S
Molecular Weight230.23 g/mol
CAS Number1862202-13-8
AppearanceWhite solid
Recommended Storage Temperature2-8 °C
ChemoselectivityHigh for thiols

Q & A

Q. What are the established methods for synthesizing 1-((3,5-difluorophenyl)sulfonyl)bicyclo[1.1.0]butane?

The synthesis typically involves sulfonylation of the bicyclo[1.1.0]butane core. A key method includes reacting (4-(bicyclo[1.1.0]butan-1-ylsulfonyl)phenyl)-boronic acid with 3,5-difluorophenyl derivatives under basic conditions. Column chromatography (SiO₂, hexane/ethyl acetate gradient) is critical for purification, yielding >95% purity . For radioisotope-labeled analogs (e.g., iodine-125), Cu₂O-catalyzed reactions at room temperature are employed to retain bicyclo[1.1.0]butane’s strained structure .

Q. How is the bicyclo[1.1.0]butane core stabilized during synthesis?

The bicyclo[1.1.0]butane scaffold’s inherent strain (C1–C3 bond angle ~60°) requires careful handling. Low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) minimize ring-opening side reactions. Stabilizing agents like Na₂SO₄ are used during workup to remove moisture, preserving structural integrity .

Q. What analytical techniques confirm the compound’s structure and purity?

  • NMR (¹H/¹⁹F/¹³C): Assigns sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and bicyclo[1.1.0]butane’s unique bridgehead signals.
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 272.04 for C₁₀H₈F₂O₂S).
  • HPLC: Quantifies purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How does the compound’s strain energy influence its reactivity in [2π + 2σ] cycloadditions?

The bicyclo[1.1.0]butane’s strain (~65 kcal/mol) drives unique reactivity. Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), single-electron oxidation generates radical cations that undergo regio- and diastereoselective [2π + 2σ] cycloadditions with alkenes. DFT calculations (B3LYP/6-31G*) reveal transition states favoring endo selectivity .

Q. What challenges arise in radioisotope labeling for therapeutic applications?

Incorporating isotopes (e.g., ¹²⁵I) requires precise control to avoid ring strain release. Boronic acid precursors (S2 in ) enable Suzuki-Miyaura coupling under mild conditions (pH 9–10, 25°C), preserving the bicyclo[1.1.0]butane framework. Radiolabeling efficiency (>85%) is confirmed via radio-TLC .

Q. How do computational models predict the compound’s stability under varying pH?

Molecular dynamics (MD) simulations (AMBER force field) show sulfonyl groups enhance solubility in polar solvents (logP ~1.8) but render pH sensitivity. At pH > 8, nucleophilic attack on the sulfonyl group risks ring opening. Stability is maintained in buffered solutions (pH 6–7.5) .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% in vs. 75–90% in ) stem from purification protocols. Optimizing column chromatography (e.g., gradient elution with 10–40% EtOAc in hexane) and pre-adsorption on silica gel improve recovery. Kinetic studies (GC-MS monitoring) identify side reactions (e.g., dimerization) as yield-limiting factors .

Methodological Guidance

Designing experiments to probe strain-driven reactivity:

  • Substrate scope: Test bicyclo[1.1.0]butane derivatives with electron-withdrawing (e.g., nitro) vs. donating (e.g., methyl) groups.
  • Kinetic isotope effects (KIE): Use deuterated analogs to assess hydrogen abstraction rates in radical pathways .

Validating radiopharmaceutical applications:

  • In vitro stability: Incubate ¹²⁵I-labeled compounds in human serum (37°C, 24h) and quantify degradation via gamma counting.
  • Biodistribution studies: Use SPECT/CT imaging in murine models to evaluate targeting efficiency (e.g., tumor uptake) .

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